molecular formula C21H17ClN2O3 B2840785 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-12-5

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2840785
CAS RN: 883956-12-5
M. Wt: 380.83
InChI Key: IALFMVOVLBTXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione”:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against breast cancer, lung cancer, and colon cancer cells .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. This application is particularly important in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Applications

The compound has been explored for its antiviral properties, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This application is crucial for developing new antiviral drugs to combat viral infections .

Neuroprotective Effects

Studies have shown that this compound can protect neurons from damage and death, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in the body. This activity is beneficial in preventing various diseases associated with oxidative damage, including cancer, cardiovascular diseases, and aging .

Potential in Diabetes Management

Research has suggested that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate metabolic pathways makes it a promising candidate for developing new antidiabetic drugs .

properties

IUPAC Name

3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALFMVOVLBTXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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